molecular formula C17H12N4O B10989437 N-(1H-indol-5-yl)quinoxaline-6-carboxamide

N-(1H-indol-5-yl)quinoxaline-6-carboxamide

Cat. No.: B10989437
M. Wt: 288.30 g/mol
InChI Key: TVDKRGOQYLQNGI-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)quinoxaline-6-carboxamide is a compound that combines the structural features of both indole and quinoxaline moieties. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Quinoxaline is a bicyclic compound with a benzene ring fused to a pyrazine ring. The combination of these two structures in this compound results in a compound with potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-5-yl)quinoxaline-6-carboxamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds.

    Coupling of Indole and Quinoxaline: The indole and quinoxaline moieties are then coupled together through a series of reactions, often involving amide bond formation.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, solvents, and controlled reaction temperatures.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can convert quinoxaline moieties to dihydroquinoxalines.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the indole and quinoxaline rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation Products: Quinoxaline N-oxides.

    Reduction Products: Dihydroquinoxalines.

    Substitution Products: Various substituted indole and quinoxaline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and have similar biological activities.

    Quinoxaline Derivatives: Compounds like quinoxaline-2-carboxamide and quinoxaline-6-carboxamide share the quinoxaline moiety and have similar pharmacological properties.

Uniqueness: N-(1H-indol-5-yl)quinoxaline-6-carboxamide is unique due to the combination of both indole and quinoxaline moieties, which can result in a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C17H12N4O

Molecular Weight

288.30 g/mol

IUPAC Name

N-(1H-indol-5-yl)quinoxaline-6-carboxamide

InChI

InChI=1S/C17H12N4O/c22-17(12-1-3-15-16(10-12)20-8-7-19-15)21-13-2-4-14-11(9-13)5-6-18-14/h1-10,18H,(H,21,22)

InChI Key

TVDKRGOQYLQNGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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